OVA Peptide (257-264) (TFA)

Overview

Description

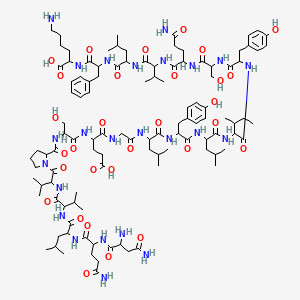

OVA 257-264, also known as SIINFEKL, is a class I (Kb)-restricted peptide epitope of ovalbumin (OVA), presented by the class I major histocompatibility complex (MHC) molecule, H-2Kb . It has been demonstrated that OVA 257-264 peptides can be used to detect a strong CD8+ cytolytic T cell response .

Molecular Structure Analysis

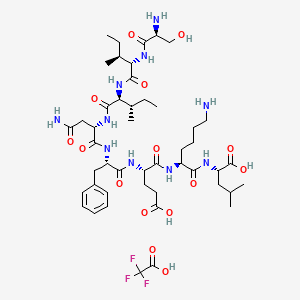

The chemical formula of OVA Peptide (257-264) (TFA) is C45H74N10O13 . It’s an octameric peptide from ovalbumin presented by the class I MHC molecule, H-2Kb .Physical And Chemical Properties Analysis

OVA 257-264 has a molecular weight of 963.2 g/mol . It is soluble at 1 mg/ml in water . It is shipped at room temperature and should be stored at -20°C upon receipt . It is hygroscopic and light sensitive .Scientific Research Applications

T Cell Receptor Interaction : OVA Peptide (257-264) (TFA) is recognized by ovalbumin-specific, Kb-restricted T cells. This peptide's sequence coincides with the allele-specific peptide binding motif and is involved in TCR interaction, particularly with residues like Glu at position 262 which interacts with the TCR alpha-chain (Carbone et al., 1992).

Role in MHC Class I Presentation : The peptide has been found to bind to MHC class I molecules, influencing the response of cytolytic T cells. Studies have demonstrated that certain peptides, including OVA 257-264, have a binding affinity to MHC class I, playing a crucial role in the immune response (Lipford et al., 1993).

Differential T-cell Epitope Induction : Research has shown that different forms of OVA, such as plain OVA or liposome-coupled OVA, can result in differential induction of T-cell epitopes. This suggests the role of chemical coupling and antigen processing in the immune response (Taneichi et al., 2006).

Assembly with Biosynthesized Peptides : Studies have also looked at the assembly of MHC class I molecules with biosynthesized peptides, including Ova(257-264), in insect cells, highlighting the efficiency of class I-peptide complex assembly in vertebrate cells (Deng et al., 1998).

Influence on CD8+ T Cell Immunodominance : The peptide's affinity for MHC impacts the phenotype of CD8+ T cells primed in vivo. Research has shown that differential binding affinities of peptides to MHC class I can influence the phenotype of resulting CD8+ T cells, demonstrating the role of MHC binding affinity in immune responses (Ma & Kapp, 2001).

Peptide Delivery and Immune Response : Studies have explored the use of the Antennapedia transduction sequence to enhance percutaneous delivery of OVA(257-264), showing that this can increase anti-tumor immunity through enhanced penetration of the skin barrier (Schutze-Redelmeier et al., 2004).

Mechanism of Action

Future Directions

OVA 257-264 can form a stable hydrogel and stimulate an immune response . It has been used to test new adjuvants in immunotherapeutic vaccine development . It can also be used for Enzyme-Linked ImmunoSpot (ELISPOT) assay at a working concentration of 10 μg/ml .

Relevant Papers One paper mentioned in the search results discusses how the OVA Peptide (257-264) epitope is presented with a differential dependence on the TAP transporter depending on the protein context of the OVA epitope . Another paper discusses the use of OVA 257-264 in the context of molecular cell biology . Further details would require access to the full text of these papers.

properties

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H74N10O13.C2HF3O2/c1-7-25(5)36(55-44(66)37(26(6)8-2)54-38(60)28(47)23-56)43(65)52-32(22-34(48)57)42(64)51-31(21-27-14-10-9-11-15-27)41(63)50-30(17-18-35(58)59)40(62)49-29(16-12-13-19-46)39(61)53-33(45(67)68)20-24(3)4;3-2(4,5)1(6)7/h9-11,14-15,24-26,28-33,36-37,56H,7-8,12-13,16-23,46-47H2,1-6H3,(H2,48,57)(H,49,62)(H,50,63)(H,51,64)(H,52,65)(H,53,61)(H,54,60)(H,55,66)(H,58,59)(H,67,68);(H,6,7)/t25-,26-,28-,29-,30-,31-,32-,33-,36-,37-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRUCWCULSHVYBQ-VPZPQSBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H75F3N10O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1077.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

OVA Peptide(257-264) (TFA) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.